4-Methyl-2-nitro-N-phenyl-benzamide is an organic compound characterized by its distinct chemical structure, which includes a methyl group, a nitro group, and a phenyl group attached to a benzamide backbone. This compound falls under the classification of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and materials science.
4-Methyl-2-nitro-N-phenyl-benzamide is classified as a nitrobenzamide due to the presence of both nitro and amide functional groups. It is also categorized under aromatic compounds due to its multiple aromatic rings, which contribute to its chemical reactivity and stability.
The synthesis of 4-Methyl-2-nitro-N-phenyl-benzamide typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions, such as temperature and solvent choice, to improve yield and purity. For instance, using a microwave-assisted method could significantly reduce reaction time while maintaining high yields .
The molecular formula of 4-Methyl-2-nitro-N-phenyl-benzamide is . The structural representation includes:
The crystal structure has been analyzed using single-crystal X-ray diffraction, revealing that it crystallizes in a monoclinic system with specific lattice parameters that define its three-dimensional arrangement .
4-Methyl-2-nitro-N-phenyl-benzamide can participate in various chemical reactions typical for amides and nitro compounds:
The reactivity of this compound can be further explored through computational methods such as Density Functional Theory (DFT), which provides insights into its electronic properties and potential reactivity patterns .
The mechanism of action for 4-Methyl-2-nitro-N-phenyl-benzamide in biological systems often involves:
Studies have demonstrated that derivatives of benzamides exhibit varying degrees of biological activity depending on their substituents, including anti-inflammatory and anticancer properties .
Relevant data from spectroscopic analyses (IR, NMR) confirm functional groups' presence and interactions within the molecule .
4-Methyl-2-nitro-N-phenyl-benzamide finds applications in:
The chemical scaffold of 4-methyl-2-nitro-N-phenyl-benzamide represents a specialized structural motif within the broader benzamide class, which has evolved significantly in medicinal chemistry since the late 20th century. Early pharmacological interest in nitro-substituted benzamides emerged from anticonvulsant research in the 1990s, where derivatives such as N-(2,6-dimethylphenyl)-4-nitrobenzamide demonstrated potent activity against maximal electroshock-induced seizures (ED₅₀ = 31.8 μmol/kg) [3]. This period established the fundamental bioactivity of nitrobenzamide architectures against neurological targets.
The compound gained distinct identity in antimicrobial research during the 2000s, when systematic exploration of ortho-nitrobenzamides revealed broad-spectrum activity against Gram-positive pathogens. Notably, derivatives featuring nitro groups at the ortho-position of the aniline ring exhibited minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against drug-resistant Bacillus subtilis strains [4]. Concurrently, the compound emerged in chemical catalogs as a specialized building block for kinase inhibitor development, with suppliers like Sigma-Aldrich (Catalog Number: R547964) and EvitaChem (EVT-3675530) listing it among rare research compounds for targeted drug discovery [7] [8] [10].
The 2010s marked a pivotal shift toward kinase-targeted therapies, where 4-methyl-2-nitro-N-phenyl-benzamide transitioned from a general bioactive scaffold to a strategic intermediate in covalent inhibitor design. Its structural features—particularly the ortho-nitro group adjacent to the amide bond—proved adaptable for targeting allosteric pockets in kinases like phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) and platelet-derived growth factor receptor alpha (PDGFRα) [5] [9]. This era solidified its role as a versatile pharmacophore in precision oncology.
Table 1: Historical Evolution of 4-Methyl-2-nitro-N-phenyl-benzamide in Medicinal Research
Time Period | Primary Therapeutic Focus | Key Advancements |
---|---|---|
1990s | Anticonvulsants | Identification of nitrobenzamide seizure suppression [3] |
2000s | Antimicrobials | Ortho-nitro configuration enhanced Gram-positive bacterial inhibition [4] |
2010s–Present | Kinase inhibitors | Adaptation for covalent targeting of PI5P4Ks and PDGFRα [5] [9] |
The molecular architecture of 4-methyl-2-nitro-N-phenyl-benzamide (C₁₄H₁₂N₂O₃) integrates three strategically positioned domains that govern its biochemical behavior:
The compound’s bioactivity profile is acutely sensitive to substituent patterns. For instance, moving the nitro group from ortho to meta or para positions diminishes kinase inhibition by >10-fold due to loss of amide polarization [1] [9]. Similarly, replacing the 4-methyl with bulkier groups (e.g., phenyl) disrupts hydrophobic packing in enzyme pockets, while electron-donating groups (e.g., methoxy) reduce electrophilic character essential for binding [1].
Table 2: Structure-Activity Relationships of Key Substituents
Molecular Domain | Permissible Modifications | Activity Impact |
---|---|---|
Benzoyl 4-position | Methyl > H > Phenyl | Hydrophobicity critical for potency |
Aniline 2-position | NO₂ > CN > CF₃ > H | Strong electron-withdrawing required |
Amide nitrogen substitution | H > Methyl | N-H essential for H-bond donation |
4-Methyl-2-nitro-N-phenyl-benzamide serves as a privileged scaffold in designing type II kinase inhibitors that target the DFG-out conformation—a therapeutically relevant inactive state inaccessible to ATP-competitive inhibitors. Its structural elements contribute to three critical binding interactions:
Recent innovations leverage this scaffold for selective PDGFRα inhibition. Compound CHMFL-PDGFR-159—derived from structural optimization of 4-methyl-2-nitro-N-phenyl-benzamide—exhibits 46-fold selectivity for PDGFRα over PDGFRβ by exploiting a unique hydrophobic cleft in the α-isoform. This selectivity translates to potent inhibition of PDGFRα-driven chronic eosinophilic leukemia (IC₅₀ = 37 nM) with minimal off-target effects on c-KIT or ABL1 kinases [5].
Table 3: Kinase Inhibition Profiles of Derived Therapeutics
Kinase Target | Inhibitor | IC₅₀ (nM) | Selectivity vs. Class III RTKs | |
---|---|---|---|---|
PDGFRα | CHMFL-PDGFR-159 | 37 | 46-fold over PDGFRβ | |
PI5P4Kα/β | THZ-P1-2 derivatives | 950/5900 | >100-fold over PI4P5Ks | |
SPAK | Compound 20l | 50 | 130-fold over OXSR1 | [1] |
The scaffold’s versatility is further demonstrated in fragment-based drug discovery. Its molecular weight (256 g/mol) and moderate log P (≈2.8) comply with "fragment-like" chemical space, allowing modular integration into larger inhibitor architectures. For example, coupling to pyrimidinylamino linkers produced dual EGFR/HER2 inhibitors (e.g., compound 9) with 90% and 64% inhibition at 10 μM, respectively [2]. This fragment growth strategy capitalizes on the benzamide’s intrinsic target affinity while minimizing synthetic complexity.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0